molecular formula C24H18ClNO3 B296543 3-(5-Chloro-2-methoxyphenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione

3-(5-Chloro-2-methoxyphenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione

Cat. No. B296543
M. Wt: 403.9 g/mol
InChI Key: XBEFXJRHVYYHNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Chloro-2-methoxyphenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as Ro 64-6198 and is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH).

Mechanism of Action

Ro 64-6198 works by binding to the active site of FAAH and inhibiting its activity. FAAH is responsible for breaking down endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). Inhibition of FAAH leads to an increase in endocannabinoid levels, which can activate cannabinoid receptors and produce therapeutic effects.
Biochemical and Physiological Effects:
Ro 64-6198 has been shown to have significant biochemical and physiological effects in various studies. It has been shown to reduce pain in animal models of chronic pain, reduce anxiety-like behavior in mice, and improve mood in rats. Ro 64-6198 has also been shown to have anti-inflammatory effects in various models of inflammation.

Advantages and Limitations for Lab Experiments

Ro 64-6198 has several advantages for lab experiments. It is a potent and selective inhibitor of FAAH, which makes it a valuable tool for studying the endocannabinoid system. However, Ro 64-6198 has limitations as well. It has poor solubility in water, which can make it difficult to work with in certain experiments. Additionally, Ro 64-6198 has a relatively short half-life, which can limit its effectiveness in certain applications.

Future Directions

There are several future directions for the study of Ro 64-6198. One potential direction is the development of more potent and selective FAAH inhibitors. Another direction is the study of the effects of Ro 64-6198 in various disease models, such as chronic pain, anxiety, and depression. Additionally, the development of new formulations of Ro 64-6198 that improve its solubility and half-life could lead to more effective therapeutic applications.

Synthesis Methods

The synthesis of Ro 64-6198 involves a multi-step process that starts with the reaction of 2,4-dioxo-1,2,3,4-tetrahydroquinoline with 4-bromobenzaldehyde. The resulting product is then reacted with 5-chloro-2-methoxyaniline to form the intermediate compound. This intermediate is then reacted with diphenylacetylene in the presence of a palladium catalyst to give the final product, Ro 64-6198.

Scientific Research Applications

Ro 64-6198 has been extensively studied for its potential applications in medicinal chemistry. It has been shown to be a potent inhibitor of FAAH, which is an enzyme that breaks down endocannabinoids in the body. Endocannabinoids are molecules that are produced naturally in the body and play a role in regulating pain, mood, and appetite. Inhibition of FAAH leads to an increase in endocannabinoid levels, which can have therapeutic effects in various diseases such as chronic pain, anxiety, and depression.

properties

Molecular Formula

C24H18ClNO3

Molecular Weight

403.9 g/mol

IUPAC Name

3-(5-chloro-2-methoxyphenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione

InChI

InChI=1S/C24H18ClNO3/c1-29-19-13-12-17(25)14-18(19)26-22(27)20-21(23(26)28)24(20,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-14,20-21H,1H3

InChI Key

XBEFXJRHVYYHNI-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)N2C(=O)C3C(C2=O)C3(C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N2C(=O)C3C(C2=O)C3(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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